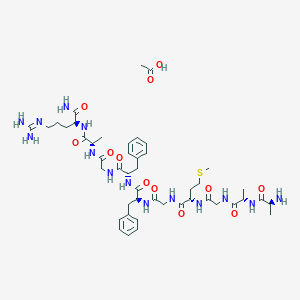
Urechistachykinin II acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urechistachykinin II acetate is an invertebrate tachykinin-related peptide isolated from echiuroid worms. It exhibits antimicrobial activities without causing hemolysis . This compound is part of a broader family of tachykinin-related peptides, which are known for their roles in neural and neuroendocrine signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Urechistachykinin II acetate can be synthesized using the Fmoc Solid Phase Peptide Synthesis method . This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes deprotection and coupling steps, with reagents such as Fmoc-protected amino acids, coupling agents like HBTU, and bases like DIPEA.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Urechistachykinin II acetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as Fmoc-protected amino acids, HBTU, and DIPEA for coupling reactions, and piperidine for deprotection steps . The major product formed is the linear peptide sequence, which can be further modified or cyclized if needed.
Applications De Recherche Scientifique
Urechistachykinin II acetate has several scientific research applications:
Antimicrobial Research: It has been shown to exhibit antimicrobial activities against various microorganisms without causing hemolysis.
Neuroscience: As a tachykinin-related peptide, it is used to study neural and neuroendocrine signaling pathways.
Biotechnology: It serves as a model peptide for studying peptide synthesis, folding, and stability.
Mécanisme D'action
Urechistachykinin II acetate exerts its antimicrobial effects by disrupting the cell membranes of microorganisms . This disruption is likely due to its amphipathic nature, allowing it to integrate into and destabilize lipid bilayers. The peptide targets the cell envelope, leading to increased membrane permeability and cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Urechistachykinin I: Another tachykinin-related peptide with similar antimicrobial properties.
Substance P: A mammalian tachykinin involved in pain transmission and inflammation, also exhibiting antimicrobial activity.
Uniqueness
Urechistachykinin II acetate is unique due to its origin from echiuroid worms and its specific sequence, which confers antimicrobial activity without hemolysis . This makes it a valuable tool for studying antimicrobial mechanisms and developing new antimicrobial agents.
Propriétés
Formule moléculaire |
C46H70N14O12S |
|---|---|
Poids moléculaire |
1043.2 g/mol |
Nom IUPAC |
acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C44H66N14O10S.C2H4O2/c1-25(45)38(63)54-26(2)39(64)50-23-35(60)55-31(17-19-69-4)41(66)51-24-36(61)56-33(21-29-14-9-6-10-15-29)43(68)58-32(20-28-12-7-5-8-13-28)42(67)52-22-34(59)53-27(3)40(65)57-30(37(46)62)16-11-18-49-44(47)48;1-2(3)4/h5-10,12-15,25-27,30-33H,11,16-24,45H2,1-4H3,(H2,46,62)(H,50,64)(H,51,66)(H,52,67)(H,53,59)(H,54,63)(H,55,60)(H,56,61)(H,57,65)(H,58,68)(H4,47,48,49);1H3,(H,3,4)/t25-,26-,27-,30-,31-,32-,33-;/m0./s1 |
Clé InChI |
JKXWWLSDWNILSO-NHBXGCAESA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N.CC(=O)O |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)N.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tri([1,1'-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane](/img/structure/B14749401.png)
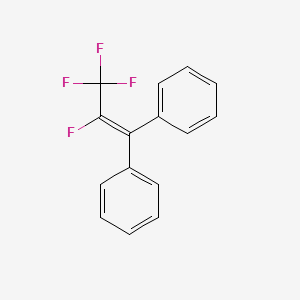
![1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate](/img/structure/B14749406.png)
![Cyclopenta[d][1,2,3]oxadiazine](/img/structure/B14749419.png)
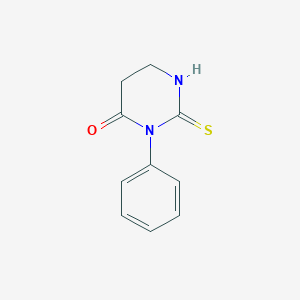
![4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine](/img/structure/B14749432.png)
![[2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester](/img/structure/B14749435.png)
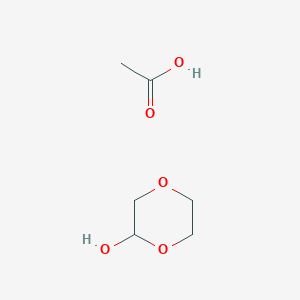
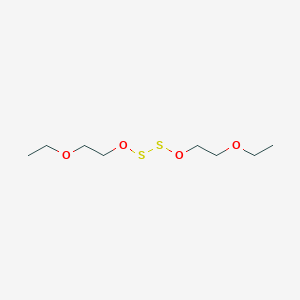
![3-hydroxy-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B14749448.png)
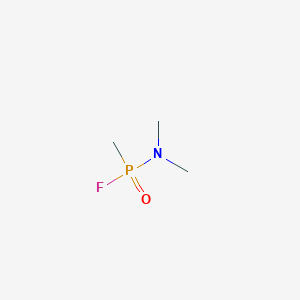
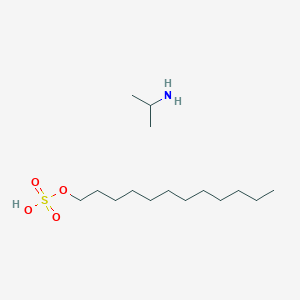
![(3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B14749456.png)
